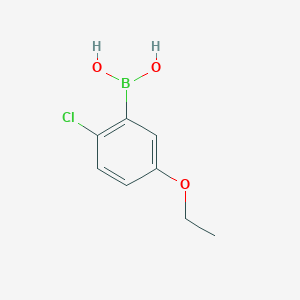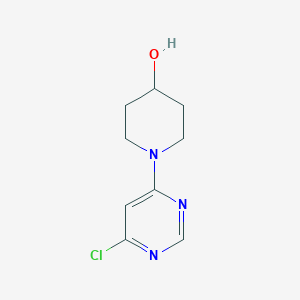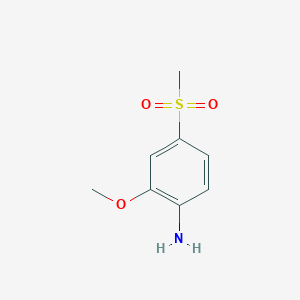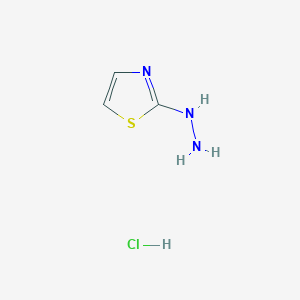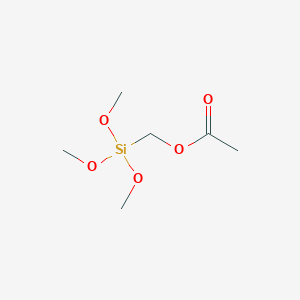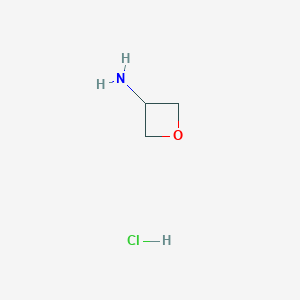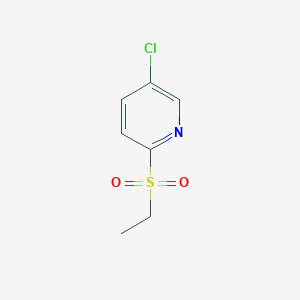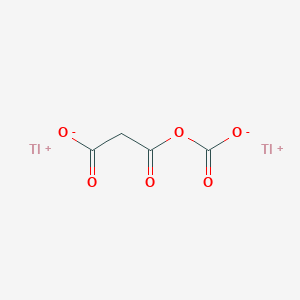
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
説明
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” is a chemical compound. It is also known as “Dithallium Malonate” or "Dithallium (I) propanedioate" . It is composed mainly of Thallium . It is an extremely hazardous substance .
Physical And Chemical Properties Analysis
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” has weak oxidizing or reducing powers. Redox reactions can still occur. The majority of compounds in this class are slightly soluble or insoluble in water .科学的研究の応用
Synthesis and Structural Characterization
Dithallium(III)-containing compounds, such as the 30-tungsto-4-phosphate [Tl2Na2(H2O)2{P2W15O56}2]16-, have been synthesized and structurally characterized, representing significant advancements in the field of discrete thallium-containing polyoxometalates. These studies involve solid-state and solution techniques, including NMR spectroscopy, to understand the stability and structure of these complexes in solution. For instance, the bioactivity of such polyanions against bacteria and Leishmania has been explored, highlighting their potential biomedical applications (Ayass et al., 2018).
NMR Spectroscopy Applications
Dithallium(III) transferrin and its derivatives have been characterized using NMR spectroscopy. This approach provides a robust method to monitor the occupancy of binding sites in proteins. The use of thallium in NMR spectroscopy offers a way to explore the structural aspects of proteins and their interactions with metal ions, which is crucial in understanding protein function and structure (Bertini et al., 1983).
Chemical Synthesis and Reactivity
Research into the chemoselective addition of organolithium reagents to BF(2) complexes of 3-oxopropanoates, including those involving dithallium(1+) derivatives, has been conducted. This methodology allows for the preparation of various 1,3-dioxa-BF(2) complexes, leading to the formation of 1,3-diketones from 3-oxopropanoates. Such studies are pivotal in organic synthesis, providing new routes for the preparation of complex organic compounds (Štefane, 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds containing dithallium, such as dithallium phthalocyanine, have been extensively studied. These investigations involve determining the crystal structure at various temperatures and exploring the molecular arrangements in these compounds. Understanding the crystal and molecular structures is essential for applications in materials science and nanotechnology (Janczak & Kubiak, 1993).
Safety And Hazards
特性
IUPAC Name |
3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSTSUOSNUUHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6Tl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648749 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
CAS RN |
61971-47-9 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





